2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a carbonyl chloride group.
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins or enzymes .
Biochemical Pathways
It’s worth noting that compounds containing a trifluoromethyl group have been found to be involved in various biological processes .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability of the compound , which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Amides, esters, and other derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiazolidines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.
4-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a carbonyl chloride group.
4-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NOS/c12-9(17)8-5-18-10(16-8)6-1-3-7(4-2-6)11(13,14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJDFPDNFUKZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428243 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-28-7 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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